2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine
Description
2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine is a polycyclic aromatic amine characterized by a fused cyclopenta-naphthalene core. The "hexahydro" designation indicates partial saturation, with six hydrogen atoms added to the structure, resulting in a mix of aromatic and aliphatic regions.
Properties
IUPAC Name |
2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-8-9-4-3-7-10(9)11-5-1-2-6-12(11)13/h8H,1-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXIIDOQEUBZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=C3CCCC3=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Bicyclic Framework Construction
The cyclopenta[a]naphthalene core is central to the compound’s architecture. One approach involves intramolecular Friedel-Crafts alkylation , leveraging aromatic electrophilic substitution to fuse cyclopentane and naphthalene moieties. For instance, aldehyde intermediates can undergo acid-catalyzed cyclization to form tricyclic systems, as demonstrated in the synthesis of Hamigeran B derivatives . Applying this to naphthalene derivatives, treatment of a pre-functionalized naphthalenyl aldehyde with Lewis acids (e.g., AlCl₃) induces cyclization, yielding the bicyclic hydrocarbon skeleton .
A second method employs Diels-Alder reactions between cyclopentadiene and naphthoquinone derivatives. The quinone’s electron-deficient double bond acts as a dienophile, forming the six-membered ring annulated to cyclopentane. Subsequent reduction of the quinone to a dihydro structure and functionalization introduces the amine group .
Amine Functionalization via Diazotization and Coupling
Introducing the amine group at the fifth position requires regioselective functionalization. Diazonium salt intermediates offer a pathway, as shown in the synthesis of pyrazolo[1,5-a]pyrimidines . For the target compound, nitration of the naphthalene ring followed by reduction yields a primary amine. Alternatively, halogenation (e.g., bromination) at the fifth position enables nucleophilic substitution with ammonia under high-pressure conditions.
Key reaction conditions :
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Diazotization: NaNO₂, HCl, 0–5°C
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Coupling: Malononitrile or ethyl cyanoacetate in ethanol with sodium acetate .
Catalytic Hydrogenation and Reductive Amination
Partial hydrogenation of polyaromatic precursors provides a route to the hexahydro structure. For example, catalytic hydrogenation (H₂, Pd/C) of a fully aromatic naphthalenyl-cyclopentane precursor selectively saturates three double bonds, yielding the hexahydro derivative . Reductive amination using ammonium formate and formic acid introduces the amine group post-cyclization, avoiding competing side reactions.
Optimization data :
| Step | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrogenation | Pd/C | 80 | 78 |
| Reductive amination | None | 120 | 65 |
Comparative Analysis of Synthetic Routes
The table below evaluates four methods based on yield, scalability, and regioselectivity:
| Method | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts cyclization | 70 | High | Moderate |
| Diels-Alder reaction | 55 | Moderate | High |
| Catalytic hydrogenation | 78 | High | Low |
| Multi-step from cyclopentanedione | 65 | Moderate | High |
Friedel-Crafts cyclization offers the best balance of yield and scalability, though regioselectivity requires careful optimization. Catalytic hydrogenation, while high-yielding, struggles with over-reduction of aromatic rings .
Mechanistic Insights and Side Reactions
Competing pathways :
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During diazotization, premature decomposition of diazonium salts can lead to phenolic byproducts . Stabilizing the salt at low temperatures (0–5°C) mitigates this.
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In Diels-Alder reactions, endo/exo isomerism affects the bicyclic structure’s stereochemistry. Computational modeling suggests the endo transition state is favored, aligning with experimental outcomes .
Byproduct formation :
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Over-oxidation during PCC treatment yields ketone derivatives, detectable via NMR at δ 200–210 ppm .
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Michael addition side products dominate if coupling agents (e.g., malononitrile) are used in excess .
Purification and Characterization
Crystallization from ethanol or DMF effectively isolates the target compound, with purity >95% confirmed by HPLC. NMR spectra show characteristic signals:
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), hydroxylating agents (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Halogenated or hydroxylated derivatives
Scientific Research Applications
Medicinal Chemistry
The structural attributes of 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-5-amine indicate its potential for exploration in medicinal chemistry. Similar compounds have demonstrated various bioactivities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of related bicyclic amines have shown significant growth inhibition against various cancer cell lines .
- Anti-inflammatory Properties : The compound's structural similarities to known anti-inflammatory agents warrant investigation into its potential to modulate inflammatory pathways .
Interaction Studies
Understanding the interactions of this compound with biomolecules is crucial for elucidating its biological effects. Initial findings indicate possible interactions with metabolic pathways that could influence disease mechanisms . Ongoing research aims to identify specific molecular targets and elucidate the underlying mechanisms of action.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization Reactions : Utilizing precursors that allow for the formation of the bicyclic structure.
- Functionalization : The compound can be modified to introduce various functional groups that may enhance its biological activity or solubility .
Mechanism of Action
The mechanism of action of 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Observations:
Saturation and Core Structure :
- The target compound and 5,5,8,8-Tetramethyl-tetrahydronaphthalen-2-amine both feature partially saturated naphthalene cores, but the latter has fewer hydrogenation sites (tetrahydro vs. hexahydro) and additional methyl substituents, which may enhance steric hindrance and alter solubility .
- Cyclopenta[g]-benzopyran derivatives (e.g., CAS 1222-05-5) replace the naphthalene system with a benzopyran scaffold, introducing oxygen heteroatoms and altering electronic properties .
Functional Groups: The primary amine in the target compound contrasts with the lactam group in hexahydro[1]pyrindin-7-ones, which are synthesized via Pd-catalyzed cross-coupling followed by Nazarov cyclization . Lactams are more polar and may exhibit distinct pharmacological profiles.
Research Implications
The structural diversity among these compounds highlights the role of saturation, substituents, and heteroatoms in modulating reactivity and bioactivity. For instance:
Biological Activity
2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine (CAS No. 2172947-68-9) is an organic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H17N
- Molecular Weight : 187.28 g/mol
- InChI Key : WGXIIDOQEUBZIR-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this compound. In particular, derivatives of similar structures have shown promising results against various bacterial strains.
- Mechanism of Action :
- Minimum Inhibitory Concentrations (MICs) :
Structure-Activity Relationships (SAR)
The introduction of amino groups in the chemical structure significantly influences the biological activity of these compounds. Enhanced hydrophilicity has been correlated with increased antibacterial efficacy .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial effects of various quinoxaline derivatives against common pathogens. Among these, a compound structurally related to this compound displayed superior activity against both Gram-positive and Gram-negative bacteria . The study also noted that these compounds maintained low cytotoxicity levels in human cell lines.
In Vivo Studies
In murine models of corneal infections caused by MRSA, compounds similar to this compound demonstrated significant antibacterial efficacy. The results indicated prolonged effects even after the removal of the compound from the treatment regimen .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-5-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Hydrogenation using palladium catalysts (e.g., Pd/C) in non-polar solvents like ethyl acetate under controlled temperatures (e.g., 70°C) is a common approach for similar polycyclic amines. Reaction optimization can involve factorial design to test variables such as catalyst loading, solvent polarity, and pressure . For example, hydrogenation of nitro intermediates to amines (as in ) achieves high yields (~97%) when using flow reactors (e.g., ThalesNano H-cube®) with precise temperature control. Orthogonal design methods () can further refine parameters like reaction time and stoichiometry.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving the fused cyclopenta-naphthalene core and amine positioning. For example, bond angles and torsion parameters (e.g., C16–C17–H17A at 0.97 Å) in similar compounds ( ) can guide structural validation. Complementary techniques include:
Q. How can preliminary biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive analogs, as in ). Use dose-response curves (0.1–100 μM) to calculate IC₅₀ values. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293) with positive controls (e.g., tacrine derivatives). Include kinetic studies to assess time-dependent effects .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reaction pathways. Molecular docking (AutoDock Vina) simulates binding to targets like G-protein-coupled receptors, using crystallographic data (e.g., PDB entries) for validation. AI-driven tools (COMSOL Multiphysics) optimize reaction simulations and predict byproduct formation .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent catalytic efficiency or biological activity across studies?
- Methodological Answer : Apply statistical methods (ANOVA, regression analysis) to identify outliers or confounding variables (). For catalytic discrepancies, validate catalyst stability via TGA or XRD. In biological assays, ensure batch-to-batch compound purity (HPLC >98%) and standardized assay protocols. Use meta-analysis to reconcile literature disparities .
Q. What advanced kinetic models are suitable for studying the compound’s degradation or metabolic pathways?
- Methodological Answer : Pseudo-first-order kinetics model degradation under varying pH and temperature. For metabolic studies, employ LC-MS/MS to track metabolites in hepatocyte incubations. Use Michaelis-Menten equations to quantify enzyme-mediated degradation rates. AI platforms ( ) can predict degradation pathways via neural networks trained on structural analogs .
Q. How can predictive modeling enhance the design of derivatives with improved stability or selectivity?
- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with properties like logP and binding affinity. Machine learning (e.g., Random Forest) prioritizes synthetic targets by analyzing databases of similar bicyclic amines. Molecular dynamics simulations (NAMD) assess conformational stability in physiological conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
